2-Biphenylyl sulfate-d5 (potassium)
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Overview
Description
2-Biphenylyl sulfate-d5 (potassium) is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Biphenylyl sulfate-d5 (potassium) typically involves the deuteration of biphenyl, followed by sulfonation and subsequent neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and the use of deuterated reagents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of 2-Biphenylyl sulfate-d5 (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the final product. The production process is optimized to ensure high yield and purity, making it suitable for various research applications.
Chemical Reactions Analysis
Types of Reactions
2-Biphenylyl sulfate-d5 (potassium) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the sulfate group into other functional groups.
Substitution: The biphenyl ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the biphenyl ring.
Scientific Research Applications
2-Biphenylyl sulfate-d5 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Biphenylyl sulfate-d5 (potassium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms. The sulfate group can participate in various biochemical reactions, providing insights into enzyme activities and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Biphenylyl sulfate (potassium): The non-deuterated version of the compound, used in similar applications but with different isotopic properties.
Biphenyl-2-sulfonic acid: Another related compound with a sulfonic acid group instead of a sulfate group.
Deuterated biphenyl compounds: Various deuterated biphenyl derivatives used in research for their unique isotopic properties.
Uniqueness
2-Biphenylyl sulfate-d5 (potassium) is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability of the compound and alter its reaction kinetics, making it a valuable tool for studying complex chemical and biochemical processes.
Properties
Molecular Formula |
C12H9KO4S |
---|---|
Molecular Weight |
293.39 g/mol |
IUPAC Name |
potassium;[2-(2,3,4,5,6-pentadeuteriophenyl)phenyl] sulfate |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1/i1D,2D,3D,6D,7D; |
InChI Key |
PTKQTFJBSPXPGV-ISWUXAKYSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2OS(=O)(=O)[O-])[2H])[2H].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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